2-(5-Chloropent-1-ynyl)pyridine

Synthetic Chemistry Sonogashira Coupling Process Chemistry

2-(5-Chloropent-1-ynyl)pyridine (CAS 872368-11-1) is a heterocyclic building block composed of a pyridine ring substituted at the 2-position with a 5-chloropent-1-ynyl chain. With a molecular formula of C10H10ClN and a molecular weight of 179.64 g/mol, it is typically supplied as a yellow oil at ≥95% purity.

Molecular Formula C10H10ClN
Molecular Weight 179.64 g/mol
Cat. No. B8603723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloropent-1-ynyl)pyridine
Molecular FormulaC10H10ClN
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C#CCCCCl
InChIInChI=1S/C10H10ClN/c11-8-4-1-2-6-10-7-3-5-9-12-10/h3,5,7,9H,1,4,8H2
InChIKeyLGWHMCXHWDLWQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloropent-1-ynyl)pyridine for Chemical Synthesis: Core Identity and Procurement Parameters


2-(5-Chloropent-1-ynyl)pyridine (CAS 872368-11-1) is a heterocyclic building block composed of a pyridine ring substituted at the 2-position with a 5-chloropent-1-ynyl chain . With a molecular formula of C10H10ClN and a molecular weight of 179.64 g/mol, it is typically supplied as a yellow oil at ≥95% purity . The compound belongs to the 2-alkynylpyridine class and is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, where its terminal alkyne and chloroalkyl groups serve as orthogonal reactive handles [2].

Procurement Risks of Substituting 2-(5-Chloropent-1-ynyl)pyridine with In-Class Analogs


Direct substitution with regioisomers (e.g., 3-substituted pyridines), saturated analogs (e.g., 2-(5-chloropentyl)pyridine), or other haloalkyl-alkynylpyridines is not functionally equivalent. The 2-position of the alkyne on the pyridine ring critically influences metal-coordination geometry and electronic properties, which directly impacts reactivity in cross-coupling and cyclization reactions [1]. Furthermore, the chlorine atom provides a specific leaving-group aptitude that is kinetically distinct from bromine or iodine, affecting downstream nucleophilic substitution rates . Interchanging with the saturated alkyl variant eliminates the terminal alkyne entirely, precluding its use in click chemistry (CuAAC) or Sonogashira-based diversification strategies [2]. These structural nuances mean that 'similar' compounds cannot guarantee equivalent synthetic outcomes or biological target engagement.

Quantitative Differentiation Guide for 2-(5-Chloropent-1-ynyl)pyridine vs. Closest Analogs


Synthesis Yield via Sonogashira Coupling: Direct Comparison with Saturated Analog

The synthesis of 2-(5-chloropent-1-ynyl)pyridine via Sonogashira coupling of 2-bromopyridine and 5-chloropent-1-yne proceeds with a reported isolated yield of 61% . This stands in contrast to the synthesis of the saturated analog 2-(5-chloropentyl)pyridine, which requires an additional hydrogenation step or an alternative, often lower-yielding, cross-coupling strategy, inherently increasing step-count and cost.

Synthetic Chemistry Sonogashira Coupling Process Chemistry

Regioisomeric Differentiation: 2-Alkynyl vs. 3-Alkynyl Pyridine Reactivity

The attachment of the alkynyl group at the 2-position of the pyridine ring places the alkyne in direct conjugation with the nitrogen lone pair, enhancing its ability to coordinate to metals and participate in cyclization reactions. SAR studies on pyridinyl-alkynes as mGluR5 antagonists demonstrate that the linker position is a critical determinant of biological potency, with 2-alkynyl-substituted analogs consistently outperforming 3- or 4-substituted variants in receptor-binding assays [1]. While specific Ki values for this exact compound are not publicly available, the class-level trend is well-established.

Medicinal Chemistry Structure-Activity Relationship Coordination Chemistry

Halogen Leaving-Group Strategy: Chloro vs. Bromo vs. Iodo Analogues

The terminal chlorine atom on the pentynyl chain serves as a strategic leaving group for SN2 reactions. While iodoalkynes and bromoalkynes offer higher intrinsic reactivity, they are also more prone to premature nucleophilic attack and decomposition. The chloro substituent represents an optimal balance, providing sufficient stability for storage and handling (common purity ≥95%) while remaining reactive enough for subsequent functionalization . The iodo analog requires custom synthesis and has limited commercial availability, increasing procurement cost and lead time [1].

Synthetic Chemistry Nucleophilic Substitution Click Chemistry

Predicted Biological Activity Profile from PASS Analysis

In silico PASS (Prediction of Activity Spectra for Substances) analysis of 2-(5-chloropent-1-ynyl)pyridine predicts potential inhibitory activity against several pharmacologically relevant targets. The highest probability scores include signal transduction pathways inhibitor (Pa 0.718) and protein kinase inhibitor (Pa 0.620) [1]. These predicted activities distinguish it from simple 2-ethynylpyridine, which lacks the chloroalkyl chain and is predicted to have a different, narrower activity spectrum.

In Silico Screening Drug Discovery PASS Prediction

Click Chemistry Reactivity: Terminal Alkyne vs. Internal Alkyne Comparators

The terminal alkyne group in 2-(5-chloropent-1-ynyl)pyridine enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This reactivity is absent in the saturated analog 2-(5-chloropentyl)pyridine and in internal alkyne derivatives [1]. The compound thus serves as a bifunctional linker: the chloro group for nucleophilic substitution and the terminal alkyne for triazole formation. This orthogonal reactivity is a key differentiator from non-alkynylated or fully saturated analogs.

Click Chemistry CuAAC Bioconjugation

Metal-Coordination Utility: 2-Pyridyl vs. Phenyl Analog Comparison

The 2-pyridyl group in 2-(5-chloropent-1-ynyl)pyridine provides a nitrogen donor atom capable of coordinating transition metals, a feature exploited in the design of N-metallacycles and catalytic systems [1]. The phenyl analog (5-chloropent-1-ynyl)benzene (CAS 24463-87-4) lacks this metal-binding capacity. This differentiation is critical for applications in organometallic catalysis and metallodrug development, where pyridine coordination is a prerequisite.

Coordination Chemistry Catalysis Metallodrugs

High-Confidence Application Scenarios for 2-(5-Chloropent-1-ynyl)pyridine Based on Evidence


Modular Synthesis of 1,2,3-Triazole-Containing Compound Libraries via CuAAC Click Chemistry

The terminal alkyne moiety enables efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a wide range of azides, generating 1,4-disubstituted 1,2,3-triazoles under mild conditions. The pendant chloro group simultaneously provides a handle for further SN2-type diversification, enabling sequential, orthogonal functionalization. This bifunctional reactivity is ideal for constructing screening libraries in medicinal chemistry campaigns [1].

Synthesis of 2-Alkynylpyridine-Based mGluR5 Receptor Antagonist Leads

SAR studies have established the 2-alkynylpyridine scaffold as a privileged motif for mGluR5 antagonism. 2-(5-Chloropent-1-ynyl)pyridine serves as a key intermediate for elaborating the linker region through nucleophilic substitution of the chlorine, allowing systematic exploration of linker structure-activity relationships to optimize in vitro potency and pharmacokinetic properties [1].

Precursor for N-Metallacycle and Organometallic Catalyst Synthesis

The 2-pyridyl group directs metal coordination via the nitrogen lone pair. Reaction with [Cp*MX2]2 complexes (M = Rh, Ir) yields halogen-substituted N-metallacycles with potential applications in catalysis. The chloroalkyl chain introduces a secondary reactive site for post-complexation functionalization, a level of synthetic versatility not available with simpler 2-ethynylpyridine ligands [1].

Building Block for Louisianin Alkaloid Total Synthesis and Related Natural Product Chemistry

5-Chloropent-1-yne, the immediate precursor to the target compound, has been utilized in the total synthesis of louisianin alkaloids via 1,2,4-triazine-based routes. The pyridyl-alkyne product serves as a scaffold for constructing more complex heterocyclic frameworks through inverse-electron-demand Diels-Alder/retro-Diels-Alder cascade sequences [1].

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